Benzenamine, 2,2'-dithiobis[4-nitro-

Description

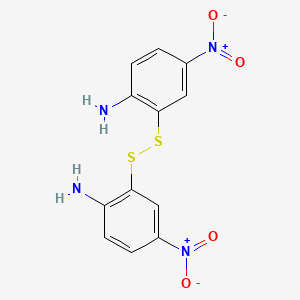

Benzenamine, 2,2'-dithiobis[4-nitro-] (systematic IUPAC name) is a disulfide-linked aromatic amine derivative featuring nitro substituents at the 4-position of each benzene ring. Its structure comprises two aniline moieties connected via a disulfide (–S–S–) bridge, with nitro groups (–NO₂) para to the amine functionalities.

Properties

IUPAC Name |

2-[(2-amino-5-nitrophenyl)disulfanyl]-4-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O4S2/c13-9-3-1-7(15(17)18)5-11(9)21-22-12-6-8(16(19)20)2-4-10(12)14/h1-6H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYNJTZILVSHOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])SSC2=C(C=CC(=C2)[N+](=O)[O-])N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396530 | |

| Record name | Benzenamine, 2,2'-dithiobis[4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58381-87-6 | |

| Record name | Benzenamine, 2,2'-dithiobis[4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Benzenamine, 2,2’-dithiobis[4-nitro- typically involves the nitration of aromatic compounds. The nitration process can be carried out using nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction conditions often require controlled temperatures to ensure the selective formation of the nitro groups on the aromatic ring .

Industrial Production Methods: In an industrial setting, the production of Benzenamine, 2,2’-dithiobis[4-nitro- may involve large-scale nitration reactors where benzene derivatives are treated with nitrating agents under optimized conditions. The process is designed to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: Benzenamine, 2,2’-dithiobis[4-nitro- undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or iron filings in acidic medium.

Substitution: Halogens or sulfonic acids in the presence of Lewis acids.

Major Products Formed:

Oxidation: Formation of nitrobenzoic acids.

Reduction: Formation of aromatic amines.

Substitution: Formation of halogenated or sulfonated aromatic compounds.

Scientific Research Applications

Benzenamine, 2,2’-dithiobis[4-nitro- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological molecules due to its aromatic and nitro functionalities.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 2,2’-dithiobis[4-nitro- involves its interaction with molecular targets through its nitro and amine groups. The nitro groups can participate in redox reactions, while the amine groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways and molecular targets, leading to diverse biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Benzenamine, 2,2'-dithiobis[4-nitro-] with three related compounds identified in the evidence:

Benzenamine, 4,4'-thiobis (CAS 139-65-1)

- Molecular Formula : C₁₂H₁₂N₂S (MW: 216.30 g/mol).

- Key Differences :

- The absence of nitro groups reduces its electron-withdrawing effects, altering reactivity in electrophilic substitution reactions.

- The thioether linkage is less redox-active compared to the disulfide bond, impacting applications in polymer crosslinking or antioxidant activity.

- Applications : Used in rubber vulcanization and as an intermediate in dye synthesis .

2,2'-Dithiobis(N-methylbenzamide) (CAS 2527-58-4)

- Structure : Contains a disulfide bridge (–S–S–) but substitutes the aromatic amines with methylamide (–N–CO–CH₃) groups.

- Molecular Formula : C₁₆H₁₆N₂O₂S₂ (MW: 332.44 g/mol).

- Key Differences :

- The amide groups enhance hydrogen-bonding capacity, increasing solubility in polar solvents.

- Reduced basicity compared to aromatic amines, affecting coordination chemistry and catalytic applications.

- Applications: Potential use in biomedical fields (e.g., drug delivery) due to its hydrolytic stability .

2-Bromo-4,6-dinitrobenzenamine (CAS not specified)

- Structure : Shares nitro substituents but lacks a disulfide bridge, featuring bromine at the 2-position.

- Key Differences :

- Bromine introduces steric hindrance and alters electronic properties, making it more reactive in nucleophilic aromatic substitution.

- The absence of a sulfur-based bridge limits its utility in redox-mediated processes.

- Applications : Likely employed as an intermediate in explosives or agrochemicals due to its nitro and halogen substituents .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features | Applications |

|---|---|---|---|---|---|

| Benzenamine, 2,2'-dithiobis[4-nitro-] | C₁₂H₁₀N₄O₄S₂ | 346.36 | –NH₂, –NO₂, –S–S– | Disulfide bridge, nitro groups | Polymer additives, redox chemistry |

| Benzenamine, 4,4'-thiobis | C₁₂H₁₂N₂S | 216.30 | –NH₂, –S– | Thioether bridge | Rubber vulcanization, dyes |

| 2,2'-Dithiobis(N-methylbenzamide) | C₁₆H₁₆N₂O₂S₂ | 332.44 | –N–CO–CH₃, –S–S– | Disulfide bridge, amide groups | Biomedical materials |

| 2-Bromo-4,6-dinitrobenzenamine | C₆H₄BrN₃O₄ | 278.02 | –NH₂, –NO₂, –Br | Bromine, nitro groups | Explosives, agrochemicals |

Research Findings and Discussion

Reactivity and Stability

- The disulfide bond in Benzenamine, 2,2'-dithiobis[4-nitro-] confers redox activity, enabling its use in dynamic covalent chemistry. In contrast, Benzenamine, 4,4'-thiobis (with a thioether bond) exhibits greater thermal stability but lower chemical versatility .

- Nitro groups enhance electrophilic substitution resistance but increase sensitivity to reducing agents. This contrasts with brominated analogs (e.g., 2-bromo-4,6-dinitrobenzenamine), where bromine facilitates nucleophilic displacement .

Industrial Relevance

- Benzenamine, 2,2'-dithiobis[4-nitro-] is hypothesized to outperform Benzenamine, 4,4'-thiobis in antioxidant applications due to its disulfide bond’s ability to scavenge free radicals. However, this remains speculative without direct experimental validation.

Biological Activity

Benzenamine, 2,2'-dithiobis[4-nitro-] (CAS Number: 58381-87-6) is a synthetic organic compound characterized by its unique molecular structure, which includes two nitro groups and a disulfide linkage between two benzenamine moieties. Its molecular formula is C₁₂H₁₀N₄O₄S₂. The compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

Benzenamine, 2,2'-dithiobis[4-nitro-] undergoes several chemical reactions:

- Oxidation: The nitro groups can be oxidized under strong oxidative conditions.

- Reduction: Nitro groups can be reduced to form amines using reducing agents like hydrogen gas in the presence of catalysts.

- Substitution: The aromatic ring can participate in electrophilic substitution reactions.

These reactions are crucial for understanding its reactivity and potential applications in drug development and industrial chemistry.

The biological activity of Benzenamine, 2,2'-dithiobis[4-nitro-] is primarily attributed to its interaction with various biological molecules. The nitro groups are capable of participating in redox reactions, while the amine groups can form hydrogen bonds with biological macromolecules such as proteins and nucleic acids. This interaction may lead to alterations in their functions, which is essential for exploring therapeutic applications.

Research Findings

Recent studies have investigated the antimicrobial properties of Benzenamine derivatives, including Benzenamine, 2,2'-dithiobis[4-nitro-]. The following table summarizes key findings from various research studies on its biological activity:

Case Studies

- Antimicrobial Activity : A study published in PMC highlighted the compound's effectiveness against various bacterial strains. It was observed that Benzenamine derivatives exhibited a dose-dependent response in inhibiting bacterial growth, suggesting potential as a new class of antibiotics.

- Cytotoxicity Evaluation : Research conducted on the cytotoxic effects of Benzenamine derivatives revealed that certain analogs could induce apoptosis in cancer cells. The study utilized MTT assays to measure cell viability and concluded that these compounds could be further explored for anticancer drug development.

- Protein Interaction Studies : Investigations into the binding affinity of Benzenamine derivatives with specific proteins indicated that they might interfere with critical signaling pathways in cells. This suggests a mechanism through which these compounds could exert their biological effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.